AM679

Description

Properties

IUPAC Name |

3-[5-[[(2S)-1-acetyl-2,3-dihydroindol-2-yl]methoxy]-3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N4O5S/c1-25(45)44-29(18-28-10-8-9-11-33(28)44)24-49-30-16-17-34-32(19-30)36(50-39(2,3)4)35(20-40(5,6)38(46)47)43(34)23-26-12-14-27(15-13-26)37-41-21-31(48-7)22-42-37/h8-17,19,21-22,29H,18,20,23-24H2,1-7H3,(H,46,47)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXWHVDEWWHDLH-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)COC3=CC4=C(C=C3)N(C(=C4SC(C)(C)C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)C6=NC=C(C=N6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CC2=CC=CC=C21)COC3=CC4=C(C=C3)N(C(=C4SC(C)(C)C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)C6=NC=C(C=N6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206880-66-1 | |

| Record name | 5-[[(2S)-1-Acetyl-2,3-dihydro-1H-indol-2-yl]methoxy]-3-[(1,1-dimethylethyl)thio]-1-[[4-(5-methoxy-2-pyrimidinyl)phenyl]methyl]-α,α-dimethyl-1H-indole-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206880-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206880661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65KJ8P7M9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Roles of AM679: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the functional characteristics of two distinct pharmacological compounds designated as AM679. The first is a synthetic cannabinoid agonist, and the second is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). This document delineates their respective mechanisms of action, presents quantitative data on their biological activity, details relevant experimental protocols, and visualizes their associated signaling pathways.

Section 1: AM679 - The Cannabinoid Receptor Agonist

AM679 is a synthetic cannabinoid that functions as a moderately potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Part of the AM series of cannabinoids, this compound has been instrumental in the development of more selective and potent cannabinoid ligands for research purposes, including the potent CB1 agonists AM-694 and AM-2233, and the selective CB2 agonist AM-1241.[1] It has also been identified as a component in synthetic designer drugs.[1]

Quantitative Data: Receptor Binding Affinity

The binding affinity of AM679 for human cannabinoid receptors has been quantified, and the inhibition constants (Ki) are summarized in the table below.

| Receptor | Binding Affinity (Ki) |

| CB1 | 13.5 nM[1][2] |

| CB2 | 49.5 nM[1][2] |

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of AM679 for CB1 and CB2 receptors is typically achieved through a competitive radioligand binding assay. The following protocol describes a representative methodology.

Objective: To determine the inhibition constant (Ki) of AM679 at CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

A high-affinity radioligand for cannabinoid receptors (e.g., [³H]CP55,940 or [³H]SR141716A).[3]

-

Unlabeled AM679.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[3][4]

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[3]

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

A liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled AM679. Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a saturating concentration of a potent unlabeled cannabinoid ligand.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C or 37°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[3][5]

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of AM679. The concentration of AM679 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Signaling Pathways of Cannabinoid Receptor Activation

Upon binding of an agonist like AM679, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These receptors are primarily coupled to the Gi/o family of G-proteins.[1] The activation of these pathways leads to a variety of cellular responses.

Caption: Agonist activation of CB1/CB2 receptors.

Section 2: AM679 - The 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

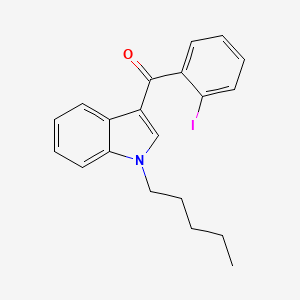

A distinct compound, also designated AM679, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[2] This protein is a crucial component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[6] The IUPAC name for this inhibitor is 3-(5-[(S)-1-acetyl-2,3-dihydro-1H-indol-2-ylmethoxy]-3-t-butylsulfanyl-1-[4-(5-methoxypyrimidin-2-yl)benzyl]-1H-indol-2-yl)-2,2-dimethylpropionic acid, and its chemical formula is C40H44N4O5S.[2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of the FLAP inhibitor AM679 has been characterized in various assays, with the 50% inhibitory concentrations (IC50) presented below.

| Assay | Inhibitory Concentration (IC50) |

| Human FLAP Membrane Binding Assay | 2 nM[1] |

| Ex vivo Ionophore-Challenged Mouse Blood LTB4 Synthesis | 55 nM[1] |

| Ex vivo Ionophore-Challenged Human Blood LTB4 Synthesis | 154 nM[1] |

Experimental Protocol: FLAP Membrane Binding Assay

The IC50 value for the FLAP inhibitor AM679 can be determined using a competitive membrane binding assay. The following is a representative protocol.

Objective: To determine the IC50 of AM679 for the inhibition of FLAP.

Materials:

-

Membrane preparations from cells expressing human FLAP (e.g., HL-60 cells).[7]

-

A radiolabeled FLAP ligand (e.g., [³H]MK-886).[7]

-

Unlabeled AM679.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation fluid.

-

A microplate scintillation counter.

Procedure:

-

Incubation: In a 96-well filter plate, incubate the FLAP-containing membranes with a fixed concentration of the radiolabeled ligand in the presence of a range of concentrations of AM679.

-

Equilibration: Allow the reaction to proceed for a defined period at a specific temperature to reach equilibrium.

-

Filtration and Washing: Separate the bound and free radioligand by vacuum filtration. Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of radioligand binding for each concentration of AM679. Plot the percentage of inhibition against the logarithm of the AM679 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Inhibition of Leukotriene Synthesis

The FLAP inhibitor AM679 acts by binding to the 5-lipoxygenase-activating protein, thereby preventing the transfer of arachidonic acid to the 5-lipoxygenase enzyme. This inhibition blocks the first committed step in the biosynthesis of all leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in allergic and inflammatory responses.

Caption: Inhibition of the leukotriene synthesis pathway by AM679.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AM-679 (FLAP inhibitor) - Wikipedia [en.wikipedia.org]

- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pa2online.org [pa2online.org]

An In-depth Technical Guide to the FLAP Inhibitor AM679

This technical guide provides a comprehensive overview of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, AM679, for researchers, scientists, and drug development professionals. It covers the core mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for key assays.

Introduction to FLAP and Leukotriene Synthesis

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA) and are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the integral membrane protein FLAP.[2] Upon cellular activation, 5-LO translocates to the nuclear membrane and associates with FLAP. FLAP binds AA and facilitates its transfer to 5-LO for the subsequent conversion to leukotriene A4 (LTA4). LTA4 is then further metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4).[3]

FLAP inhibitors represent a therapeutic strategy to block the production of all leukotrienes by preventing the crucial interaction between FLAP and 5-LO.[2] AM679 is a potent and selective FLAP inhibitor that has demonstrated efficacy in preclinical models of inflammation.[4]

AM679: Quantitative Data Summary

AM679 (chemical name: 1-Pentyl-3-(2-iodobenzoyl)indole) is a potent inhibitor of FLAP. Its activity has been characterized in various in vitro assays, as summarized below.

| Assay Type | Description | AM679 Value | Reference Compound Values |

| Potency | |||

| Human FLAP Membrane Binding Assay | Measures the affinity of the compound for the FLAP protein in isolated human leukocyte membranes. | IC50 = 2 nM [4] | MK-886: IC50 = 1.3 nM |

| Human Whole Blood LTB4 Assay | Measures the inhibition of LTB4 synthesis in human whole blood stimulated with a calcium ionophore. | Data not available | GSK2190915: IC50 = 76 nM[4] |

| Selectivity | |||

| Cyclooxygenase-1 (COX-1) Inhibition | Measures the inhibitory activity against the COX-1 enzyme in human blood. | No inhibition up to 100 µM | - |

| Cyclooxygenase-2 (COX-2) Inhibition | Measures the inhibitory activity against the COX-2 enzyme in human blood. | No inhibition up to 100 µM | - |

Signaling Pathways and Experimental Workflows

Visual representations of the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating FLAP inhibitors are provided below.

Caption: Leukotriene Biosynthesis Pathway and the inhibitory action of AM679.

Caption: Experimental workflow for characterizing FLAP inhibitors like AM679.

Experimental Protocols

Detailed methodologies for the key assays used to characterize AM679 are provided below. These are generalized protocols based on standard methods in the field.

FLAP Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in a membrane preparation.

Objective: To determine the binding affinity (IC50) of AM679 for the FLAP protein.

Materials:

-

Human leukocyte membrane preparation (source of FLAP).

-

Radiolabeled FLAP inhibitor (e.g., 125I-L-691,831) as the ligand.

-

AM679 and reference compounds (e.g., MK-886).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of AM679 and reference compounds in the assay buffer.

-

Reaction Mixture: In a microtiter plate, combine the human leukocyte membrane preparation (typically 10-50 µg of protein), the radiolabeled ligand (at a concentration near its Kd, e.g., 6 nM), and varying concentrations of the test compound (AM679).[5]

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known unlabeled FLAP inhibitor.

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Human Polymorphonuclear Leukocyte (PMNL) LTB4 Synthesis Assay

This cellular assay measures the functional inhibition of the leukotriene pathway by assessing the production of LTB4.

Objective: To determine the cellular potency (IC50) of AM679 in inhibiting leukotriene synthesis in intact cells.

Materials:

-

Freshly isolated human PMNLs.

-

Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Calcium Ionophore A23187.

-

AM679 and reference compounds.

-

Methanol or ethanol for reaction termination.

-

LTB4 ELISA kit.

Procedure:

-

Cell Preparation: Isolate PMNLs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in HBSS.

-

Pre-incubation: Aliquot the PMNL suspension into tubes and pre-incubate with varying concentrations of AM679 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the reaction by adding ice-cold methanol or by placing the tubes on ice and centrifuging to pellet the cells.

-

Sample Preparation: Collect the supernatant for LTB4 analysis. If necessary, samples can be stored at -80°C.

-

Quantification: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 synthesis for each concentration of AM679 compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the drug concentration.

-

Determine the IC50 value using non-linear regression.

-

Preclinical Research on AM679

A notable preclinical study investigated the effect of topically applied AM679 in a BALB/c mouse model of respiratory syncytial virus (RSV)-induced eye inflammation. The study demonstrated that AM679 significantly reduced ocular pathology, including inflammation and mucus production. This therapeutic effect was accompanied by a marked reduction in the synthesis of CysLTs in the eye. Furthermore, AM679 treatment led to a decrease in the production of the Th2 cytokine interleukin-4 (IL-4), without increasing the viral load in the eye or lungs. These findings suggest that FLAP inhibitors like AM679 hold therapeutic potential for RSV-driven ocular disease and potentially other inflammatory conditions of the eye.

Conclusion

AM679 is a highly potent and selective FLAP inhibitor that effectively blocks the leukotriene biosynthesis pathway. Its robust activity in preclinical models highlights the therapeutic potential of targeting FLAP for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working on the development of FLAP inhibitors and the study of leukotriene-mediated inflammation.

References

- 1. Authorization | University of Calgary [login.ezproxy.lib.ucalgary.ca]

- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.amsbio.com [resources.amsbio.com]

AM679 for In Vitro Inflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide array of diseases. A key pathway in the inflammatory cascade is the synthesis of leukotrienes, potent lipid mediators derived from arachidonic acid. The 5-lipoxygenase (5-LO) pathway is central to the production of pro-inflammatory leukotrienes. AM679 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical gatekeeper in the initiation of leukotriene biosynthesis. By targeting FLAP, AM679 effectively blocks the production of all leukotrienes, including the highly pro-inflammatory cysteinyl leukotrienes (CysLTs), offering a promising therapeutic strategy for inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of AM679 and a detailed protocol for its application in in vitro inflammation models.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

AM679 exerts its anti-inflammatory effects by binding to the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that acts as a scaffold, binding arachidonic acid released from the cell membrane and presenting it to the 5-lipoxygenase (5-LO) enzyme. This interaction is an essential first step in the biosynthesis of leukotrienes. By inhibiting FLAP, AM679 prevents the association of arachidonic acid with 5-LO, thereby halting the entire leukotriene synthesis cascade. This leads to a significant reduction in the production of leukotriene A4 (LTA4) and its subsequent downstream metabolites, including the potent bronchoconstrictors and inflammatory mediators, cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Furthermore, studies have shown that inhibition of this pathway can lead to a reduction in certain pro-inflammatory cytokines, such as Interleukin-4 (IL-4).[1]

References

The Dual Role of AM679 in the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound designated AM679 presents a unique case in pharmacology, as the name refers to two distinct molecules with fundamentally different mechanisms of action within the arachidonic acid cascade. This guide provides an in-depth technical overview of both entities: AM679 as a potent 5-lipoxygenase-activating protein (FLAP) inhibitor and AM679 as a moderately potent cannabinoid receptor agonist. Understanding the distinct roles of these two compounds is critical for researchers investigating inflammatory pathways and cannabinoid signaling.

Section 1: AM679 as a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

AM679, in this context, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid.[1] By inhibiting FLAP, AM679 effectively blocks the entire leukotriene synthesis pathway, demonstrating significant anti-inflammatory effects in preclinical models.[1]

Quantitative Data: Inhibitory Potency of AM679 (FLAP Inhibitor)

| Assay Type | Species/System | Parameter | Value (nM) |

| Human FLAP Membrane Binding Assay | Human | IC50 | 2 |

| Ex vivo Ionophore-Challenged LTB4 Synthesis | Mouse Blood | IC50 | 55 |

| Ex vivo Ionophore-Challenged LTB4 Synthesis | Human Blood | IC50 | 154 |

| In vivo Ionophore-Challenged LTB4 Production | Rat Lung | IC50 | 14 |

| In vivo Ionophore-Challenged CysLT Production | Rat Lung | IC50 | 37 |

Experimental Protocol: FLAP Membrane Binding Assay

This protocol is a representative method for determining the inhibitory activity of compounds like AM679 on FLAP, based on competitive binding with a radiolabeled ligand.

1. Membrane Preparation:

- Human leukocytes are homogenized in a cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).

- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

- The supernatant is then subjected to high-speed ultracentrifugation to pellet the membranes.

- The membrane pellet is washed and resuspended in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the protein concentration is determined.

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.

- To each well, add the following in order:

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

- A fixed concentration of a suitable radioligand, such as [125I]-L-691,831.

- Increasing concentrations of the test compound (AM679) or vehicle control.

- The prepared human leukocyte membrane homogenate.

- Non-specific binding is determined in the presence of a high concentration of a known non-radioactive FLAP inhibitor (e.g., MK-886).

3. Incubation and Filtration:

- The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

4. Data Analysis:

- The radioactivity retained on the filters is quantified using a scintillation counter.

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.

Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway by AM679

Caption: AM679 as a FLAP inhibitor blocks the presentation of arachidonic acid to 5-lipoxygenase, thereby halting the production of all downstream leukotrienes.

Section 2: AM679 as a Cannabinoid Receptor Agonist

In a separate context, AM679 is identified as a synthetic cannabinoid that acts as a moderately potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The activation of these G protein-coupled receptors can modulate various downstream signaling pathways, including those that influence the release of arachidonic acid from membrane phospholipids. The endocannabinoid system itself is intrinsically linked to arachidonic acid, as the primary endocannabinoids, anandamide and 2-arachidonoylglycerol (2-AG), are derivatives of this fatty acid.

Quantitative Data: Receptor Binding Affinity of AM679 (Cannabinoid Agonist)

| Receptor | Species/System | Parameter | Value (nM) |

| CB1 | Not Specified | Ki | 13.5 |

| CB2 | Not Specified | Ki | 49.5 |

Experimental Protocol: Cannabinoid Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a compound like AM679 to cannabinoid receptors.

1. Membrane Preparation:

- Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK-293 cells) or from brain tissue (for CB1).

- Cells or tissue are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction, as described in the FLAP assay protocol.

2. Competitive Binding Assay:

- The assay is performed in a 96-well plate.

- Each well contains:

- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

- A fixed concentration of a high-affinity cannabinoid receptor radioligand (e.g., [3H]CP55,940).

- A range of concentrations of the unlabeled test compound (AM679).

- The prepared cell membranes.

- Non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

3. Incubation and Filtration:

- The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.

- The reaction is terminated by rapid filtration through polyethyleneimine (PEI)-pre-soaked glass fiber filters to separate bound and free radioligand.

- Filters are washed with ice-cold wash buffer.

4. Data Analysis:

- Radioactivity on the filters is measured by liquid scintillation counting.

- The IC50 value is determined from the competition curve.

- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway: Cannabinoid Receptor-Mediated Modulation of the Arachidonic Acid Cascade

Caption: AM679 as a cannabinoid agonist activates CB1/CB2 receptors, leading to downstream signaling events that can modulate the activity of Phospholipase A2 and the subsequent release of arachidonic acid.

Conclusion

The designation "AM679" is ambiguous and requires careful contextual clarification. As a FLAP inhibitor, AM679 directly and potently blocks the production of pro-inflammatory leukotrienes. As a cannabinoid agonist, its influence on the arachidonic acid cascade is indirect, mediated by the complex signaling networks downstream of CB1 and CB2 receptors. Researchers and drug developers must be precise in their identification of the specific AM679 molecule to ensure accurate interpretation of experimental data and to advance the understanding of its role in the intricate arachidonic acid cascade.

References

Investigating the Leukotriene Pathway with AM679: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of these molecules is a complex process initiated by the enzyme 5-lipoxygenase (5-LO) and its activating protein, FLAP (5-Lipoxygenase-Activating Protein). AM679 is a potent and selective inhibitor of FLAP, offering a valuable tool for the investigation of the leukotriene signaling pathway and its role in disease pathology. This technical guide provides an in-depth overview of AM679, its mechanism of action, and detailed protocols for its use in cellular and in vivo studies.

Introduction to AM679 and the Leukotriene Pathway

The leukotriene signaling cascade is a critical component of the body's inflammatory response. It begins with the liberation of arachidonic acid from the cell membrane, which is then converted to leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO). This pivotal step requires the presence of the 5-lipoxygenase-activating protein (FLAP), which binds to arachidonic acid and presents it to 5-LO. LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These downstream mediators exert their pro-inflammatory effects by binding to specific G-protein coupled receptors on target cells.

AM679 is a selective inhibitor of FLAP. By binding to FLAP, AM679 prevents the association of arachidonic acid with the 5-LO enzyme, thereby blocking the initial step in leukotriene biosynthesis. This inhibition leads to a reduction in the production of all downstream leukotrienes, making AM679 a powerful tool for studying the physiological and pathological roles of this pathway.

Mechanism of Action of AM679

AM679 acts as a non-competitive inhibitor of FLAP. It binds to a specific site on the FLAP protein, distinct from the arachidonic acid binding site, and induces a conformational change that prevents the proper transfer of arachidonic acid to 5-lipoxygenase. This allosteric inhibition is highly specific for FLAP, with AM679 showing no significant activity against other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Data for AM679

The following tables summarize the key quantitative data for AM679 from preclinical studies.

| Assay | Species | IC50 (nM) | Reference |

| In Vitro FLAP Membrane Binding | Human | 2 | [1] |

| Ex Vivo LTB4 Synthesis (Ionophore) | Mouse | 55 | [1] |

| Ex Vivo LTB4 Synthesis (Ionophore) | Human | 154 | [1] |

| In Vivo LTB4 Production (Rat Lung) | Rat | 14 | [1] |

| In Vivo CysLT Production (Rat Lung) | Rat | 37 | [1] |

Table 1: In Vitro and In Vivo Potency of AM679

| Parameter | Vehicle Control | AM679 Treatment | % Reduction | Reference |

| Cysteinyl Leukotriene (CysLT) Synthesis in Eye | High | Markedly Reduced | Not specified | [1] |

| Interleukin-4 (IL-4) Production in Eye | High | Decreased | Not specified | [1] |

| Ocular Pathology Score (RSV Infection Model) | High | >70% reduction | >70% | [1] |

Table 2: In Vivo Efficacy of AM679 in a Mouse Model of RSV-Induced Ocular Inflammation

Experimental Protocols

In Vitro FLAP Membrane Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from FLAP in isolated cell membranes.

Materials:

-

Human leukocyte membranes (source of FLAP)

-

Radiolabeled FLAP inhibitor (e.g., [3H]MK-886)

-

AM679 or other test compounds

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a dilution series of AM679 in the assay buffer.

-

In a microplate, combine the human leukocyte membranes, the radiolabeled FLAP inhibitor at a fixed concentration, and varying concentrations of AM679 or vehicle control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known FLAP inhibitor) from the total binding.

-

Determine the IC50 value of AM679 by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Leukotriene B4 (LTB4) Synthesis Assay (Ionophore-Challenged)

This assay assesses the ability of a compound to inhibit LTB4 production in whole blood stimulated with a calcium ionophore.

Materials:

-

Freshly drawn human or mouse whole blood (heparinized)

-

Calcium ionophore A23187

-

AM679 or other test compounds

-

Phosphate-buffered saline (PBS)

-

Methanol

-

LTB4 ELISA kit or LC-MS/MS system

Procedure:

-

Pre-incubate aliquots of whole blood with varying concentrations of AM679 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate LTB4 synthesis by adding calcium ionophore A23187 to a final concentration of 10-50 µM.

-

Incubate for a further 30 minutes at 37°C.

-

Stop the reaction by adding ice-cold methanol to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant and store at -80°C until analysis.

-

Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit or by LC-MS/MS.

-

Calculate the IC50 value of AM679 by plotting the percentage of LTB4 inhibition against the logarithm of the compound concentration.

In Vivo Leukotriene Inhibition in Rat Lung (Bronchoalveolar Lavage)

This in vivo model evaluates the effect of a compound on leukotriene production in the lungs of rats.

Materials:

-

Male Sprague-Dawley rats

-

AM679 or other test compounds

-

Anesthetic

-

Sterile saline

-

Centrifuge

-

LTB4 and CysLT ELISA kits or LC-MS/MS system

Procedure:

-

Administer AM679 or vehicle control to rats via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a specified time, anesthetize the rats.

-

Perform a tracheotomy and cannulate the trachea.

-

Perform bronchoalveolar lavage (BAL) by instilling and withdrawing a known volume of sterile saline into the lungs multiple times.

-

Pool the collected BAL fluid and keep it on ice.

-

Centrifuge the BAL fluid to pellet the cells.

-

Collect the supernatant and store at -80°C for leukotriene analysis.

-

Quantify the levels of LTB4 and cysteinyl leukotrienes (CysLTs) in the BAL fluid supernatant using ELISA or LC-MS/MS.

-

Compare the leukotriene levels in the AM679-treated group to the vehicle-treated group to determine the percentage of inhibition.

Visualizations

Leukotriene Biosynthesis Pathway and Site of AM679 Inhibition

Caption: The leukotriene biosynthesis pathway and the inhibitory action of AM679 on FLAP.

Experimental Workflow for Ex Vivo LTB4 Synthesis Assay

Caption: A typical experimental workflow for the ex vivo LTB4 synthesis assay.

Conclusion

AM679 is a valuable pharmacological tool for the study of the leukotriene pathway. Its high potency and selectivity for FLAP allow for precise investigation of the roles of leukotrienes in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for researchers to incorporate AM679 into their studies and further elucidate the complexities of the inflammatory response. Careful experimental design and adherence to detailed protocols will ensure the generation of robust and reproducible data, ultimately contributing to a better understanding of inflammatory diseases and the development of novel therapeutic strategies.

References

AM679: A Potent Tool for the Investigation of Leukotriene Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in a wide array of inflammatory and allergic diseases. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) in concert with the 5-lipoxygenase-activating protein (FLAP). Due to their pathological roles, the components of the leukotriene synthesis pathway have become attractive targets for therapeutic intervention. AM679 has emerged as a potent and selective inhibitor of FLAP, making it an invaluable research tool for elucidating the intricate roles of leukotrienes in health and disease. This technical guide provides a comprehensive overview of AM679, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying leukotriene signaling pathways.

Mechanism of Action

AM679 is a selective inhibitor of the 5-Lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the cellular synthesis of leukotrienes.[1] FLAP functions by binding arachidonic acid, the substrate for leukotriene synthesis, and presenting it to 5-lipoxygenase (5-LO), the key enzyme in the pathway. By binding to FLAP, AM679 allosterically prevents the transfer of arachidonic acid to 5-LO, thereby inhibiting the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This targeted inhibition at an early and critical step in the biosynthesis cascade makes AM679 a powerful tool to probe the broad physiological and pathophysiological functions of leukotrienes.

Quantitative Data

The potency and selectivity of AM679 have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data for AM679.

Table 1: In Vitro Potency of AM679

| Assay | Species | Parameter | Value (nM) |

| FLAP Membrane Binding Assay | Human | IC50 | 2.2 |

| Ionophore-Challenged Whole Blood LTB4 Synthesis | Human | IC50 | 53 |

| Ionophore-Challenged Whole Blood LTB4 Synthesis | Rat | IC50 | 9 |

Data compiled from multiple sources.

Table 2: In Vivo Potency of AM679

| Model | Species | Endpoint | IC50 (nM) |

| Ionophore-Challenged Lung LTB4 Production | Rat | LTB4 Inhibition | 14 |

| Ionophore-Challenged Lung CysLT Production | Rat | CysLT Inhibition | 37 |

Data compiled from multiple sources.

Table 3: Selectivity Profile of AM679

| Target | Species | Activity |

| Cyclooxygenase-1 (COX-1) | Human | No inhibition up to 100 µM |

| Cyclooxygenase-2 (COX-2) | Human | No inhibition up to 100 µM |

Data compiled from multiple sources.

Signaling Pathways

To understand the context in which AM679 operates, it is essential to visualize the leukotriene biosynthesis and signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of AM679 as a FLAP inhibitor.

FLAP Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of AM679 to FLAP in cell membranes.

-

Materials:

-

Cell membranes expressing human FLAP

-

Radioligand (e.g., [3H]MK-886)

-

AM679 (or other test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of AM679 in binding buffer.

-

In a microplate, add binding buffer, a fixed concentration of radioligand, and either vehicle or varying concentrations of AM679.

-

To initiate the binding reaction, add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled FLAP inhibitor.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of AM679 by non-linear regression analysis of the competition binding data.

-

Human Whole Blood LTB4 Synthesis Assay

This protocol details a method to assess the inhibitory effect of AM679 on LTB4 production in a physiologically relevant ex vivo system.

-

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

AM679 (or other test compounds)

-

Calcium ionophore A23187 (stimulant)

-

Phosphate-buffered saline (PBS)

-

Methanol (for quenching)

-

LTB4 ELISA kit or LC-MS/MS system

-

-

Procedure:

-

Pre-incubate aliquots of whole blood with either vehicle or varying concentrations of AM679 at 37°C for a specified time (e.g., 15-30 minutes).

-

Stimulate leukotriene synthesis by adding a fixed concentration of calcium ionophore A23187 to each blood sample.

-

Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding ice-cold methanol to precipitate proteins and extract the lipids.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the lipid mediators.

-

Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit or by a validated LC-MS/MS method.

-

Calculate the percentage inhibition of LTB4 synthesis for each concentration of AM679.

-

Determine the IC50 value of AM679 by non-linear regression analysis.

-

In Vivo Model of RSV-Induced Ocular Inflammation

This protocol outlines an in vivo experiment to evaluate the anti-inflammatory effects of topically administered AM679.

-

Animals:

-

BALB/c mice

-

-

Materials:

-

Respiratory Syncytial Virus (RSV)

-

AM679 formulated for topical ocular administration

-

Vehicle control

-

Anesthetic

-

Calipers for measuring ocular pathology

-

-

Procedure:

-

Anesthetize the mice.

-

Inoculate one eye of each mouse with a defined dose of RSV.

-

Administer either vehicle or AM679 topically to the infected eye at specified time points (e.g., shortly after infection and daily thereafter).

-

At various time points post-infection, score the severity of ocular inflammation based on parameters such as conjunctivitis, discharge, and lid edema.

-

At the end of the study, euthanize the animals and collect ocular tissues.

-

Homogenize the tissues and measure the levels of cysteinyl leukotrienes (CysLTs) and other inflammatory mediators (e.g., cytokines) using appropriate immunoassays or LC-MS/MS.

-

Compare the pathology scores and mediator levels between the vehicle-treated and AM679-treated groups to assess the efficacy of the inhibitor.

-

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing a novel FLAP inhibitor like AM679, from initial in vitro screening to in vivo validation.

Conclusion

AM679 is a highly potent and selective FLAP inhibitor that serves as an indispensable tool for researchers studying the multifaceted roles of leukotrienes in physiology and pathology. Its ability to effectively block the production of all leukotrienes provides a clear and targeted approach to investigate their downstream effects. The data and protocols presented in this guide offer a solid foundation for utilizing AM679 to advance our understanding of leukotriene-mediated processes and to explore the therapeutic potential of FLAP inhibition in a variety of inflammatory diseases. As research in this field continues, the precise and powerful inhibitory action of AM679 will undoubtedly contribute to new discoveries and the development of novel anti-inflammatory therapies.

References

An In-Depth Technical Guide to Early-Stage Research Involving AM679

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation AM679 refers to two distinct molecules that have been the subject of early-stage pharmacological research. The first is a moderately potent agonist for cannabinoid receptors, while the second is a selective inhibitor of the 5-Lipoxygenase-activating protein (FLAP). This guide provides a comprehensive overview of the core technical information available for both compounds, with a focus on their synthesis, in vitro and in vivo experimental data, and associated signaling pathways. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided for key cited studies. Visualizations of signaling pathways and experimental workflows are presented using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Part 1: AM679 - The Cannabinoid Receptor Agonist

AM679, with the chemical name (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that acts as a moderately potent agonist at both CB1 and CB2 receptors.[1] It was one of the initial 3-(2-iodobenzoyl)indole derivatives identified to possess significant affinity for cannabinoid receptors and has served as a foundational structure for the development of more potent and selective cannabinoid ligands, such as AM-694 and AM-2233.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | [1] |

| CAS Number | 335160-91-3 | [1] |

| Molecular Formula | C20H20INO | [1] |

| Molar Mass | 417.29 g/mol | [1] |

Quantitative In Vitro Data

The primary in vitro characterization of the cannabinoid AM679 involves its binding affinity for the CB1 and CB2 receptors.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Ki | 13.5 nM | 49.5 nM | [1] |

Experimental Protocols

Protocol adapted from the general procedures for 3-aroylindoles as described in the dissertation by Deng H. (2000).[2][3]

Materials:

-

1-pentyl-1H-indole

-

Oxalyl chloride

-

Dichloromethane (anhydrous)

-

Aluminum chloride (AlCl3)

-

Iodobenzene

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acylation of 1-pentyl-1H-indole: To a solution of 1-pentyl-1H-indole in anhydrous dichloromethane at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

-

Removal of Solvent: Remove the solvent under reduced pressure to yield the crude indol-3-ylglyoxylyl chloride.

-

Friedel-Crafts Acylation: Dissolve the crude product from step 2 in iodobenzene. Cool the mixture to 0°C and add aluminum chloride portion-wise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the final product, (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone.

Protocol adapted from standard radioligand binding assay procedures.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors

-

[3H]CP-55,940 (radioligand)

-

AM679 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Non-specific binding control (e.g., WIN 55,212-2 at a high concentration)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membrane preparation, [3H]CP-55,940 at a concentration near its Kd, and varying concentrations of AM679 in the binding buffer. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a known cannabinoid receptor agonist (e.g., WIN 55,212-2).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of AM679 by plotting the percentage of specific binding against the logarithm of the AM679 concentration. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

As a cannabinoid receptor agonist, AM679 is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with CB1 and CB2 receptors. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

Caption: Cannabinoid Receptor Signaling Pathway.

Part 2: AM679 - The FLAP Inhibitor

The second compound also designated as AM679 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Its chemical name is 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid.[4] This compound has demonstrated anti-inflammatory effects in preclinical models.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-{5-((S)-1-Acetyl-2,3-dihydro-1H-indol-2-ylmethoxy)-3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid | [4] |

| CAS Number | 1206880-66-1 | [4] |

| Molecular Formula | C40H44N4O5S | [4] |

| Molar Mass | 692.88 g/mol | [4] |

Quantitative In Vitro and In Vivo Data

The inhibitory activity of the FLAP inhibitor AM679 has been characterized in both in vitro and in vivo systems.

| Assay | Species | IC50 | Reference |

| FLAP Membrane Binding Assay | Human | 2.2 nM | [6] |

| LTB4 Production in Whole Blood (ex vivo) | Human | 53 nM (after 5h incubation) | [6] |

| LTB4 Production in Whole Blood (ex vivo) | Rat | 9 nM (after 4h incubation) | [6] |

| Ionophore-challenged LTB4 production (in vivo) | Rat | 14 nM | [5] |

| Ionophore-challenged CysLT production (in vivo) | Rat | 37 nM | [5] |

Experimental Protocols

A detailed multi-step synthesis for this complex molecule is described by Stock et al. (2010). A simplified conceptual workflow is provided here.

Workflow Overview:

-

Synthesis of the Indole Core: The synthesis begins with the construction of the substituted indole core structure.

-

Introduction of the tert-butylsulfanyl group: The tert-butylsulfanyl moiety is introduced at the 3-position of the indole ring.

-

Alkylation of the Indole Nitrogen: The indole nitrogen is alkylated with the 4-(5-methoxypyrimidin-2-yl)benzyl group.

-

Coupling with the side chain: The (S)-1-acetyl-2,3-dihydro-1H-indol-2-ylmethoxy side chain is coupled to the 5-position of the indole core.

-

Final Modification and Purification: The final propionic acid moiety is introduced, followed by purification of the final compound, AM679.

Protocol adapted from the methods described in Stock et al. (2010).[4]

Materials:

-

Fresh human whole blood

-

AM679 (test compound) in DMSO

-

Calcium ionophore A23187

-

Methanol (ice-cold)

-

Enzyme immunoassay (EIA) kit for LTB4

Procedure:

-

Pre-incubation: Aliquots of human whole blood are pre-incubated with various concentrations of AM679 (or vehicle control, DMSO) for a specified time (e.g., 5 hours) at 37°C.

-

Stimulation: Leukotriene biosynthesis is stimulated by the addition of calcium ionophore A23187.

-

Incubation: The samples are incubated for a further 30 minutes at 37°C.

-

Termination: The reaction is terminated by the addition of ice-cold methanol to precipitate proteins.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

LTB4 Quantification: The supernatant is collected, and the concentration of LTB4 is determined using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of LTB4 production against the logarithm of the AM679 concentration.

Protocol adapted from Musiyenko et al. (2009).[5]

Materials:

-

BALB/c mice

-

Respiratory Syncytial Virus (RSV)

-

AM679 formulated for topical ocular administration

-

Slit-lamp biomicroscope for ocular examination

-

Reagents for quantifying cysteinyl leukotrienes (CysLTs) and IL-4 mRNA

Procedure:

-

Animal Model: Female BALB/c mice are infected with a defined plaque-forming unit (PFU) of RSV via ocular inoculation.

-

Treatment: A solution of AM679 is administered topically to the eyes of the treatment group of mice shortly after RSV infection and then daily for the duration of the experiment. A control group receives the vehicle solution.

-

Ocular Examination: The severity of ocular inflammation is assessed and scored at various time points post-infection using a slit-lamp biomicroscope. Parameters such as conjunctivitis, discharge, and lid edema are evaluated.

-

Tissue Collection: At specified time points, mice are euthanized, and eye tissues are collected.

-

Biochemical Analysis: The levels of CysLTs in the ocular tissue are quantified. Additionally, the expression of IL-4 mRNA is measured using techniques such as quantitative real-time PCR.

-

Data Analysis: The scores for ocular pathology and the levels of inflammatory mediators (CysLTs and IL-4) are compared between the AM679-treated group and the control group to determine the anti-inflammatory efficacy of the compound.

Signaling Pathway

The FLAP inhibitor AM679 acts upstream in the leukotriene biosynthesis pathway. By binding to FLAP, it prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of all leukotrienes.

References

- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]

- 2. "Design and synthesis of selective cannabinoid receptor ligands: Amino" by Hongfeng Deng [digitalcommons.lib.uconn.edu]

- 3. researchgate.net [researchgate.net]

- 4. AM-679 (FLAP inhibitor) - Wikipedia [en.wikipedia.org]

- 5. A novel 5-lipoxygenase-activating protein inhibitor, AM679, reduces inflammation in the respiratory syncytial virus-infected mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AM679 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AM679, also known as 1-pentyl-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that acts as a potent agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with Ki values of 13.5 nM and 49.5 nM, respectively. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that are expressed in various tissues and have been implicated in a range of physiological processes. Notably, CB1 and CB2 receptors have been identified as potential therapeutic targets in oncology.

Activation of cannabinoid receptors by agonists has been shown to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2][3] These pathways include the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) cascades.[4][5] In various cancer cell lines, synthetic cannabinoid agonists have been demonstrated to inhibit tumor growth, induce cell cycle arrest, and promote apoptosis.[3][5]

These application notes provide a general framework for investigating the effects of AM679 in a cell culture setting. The protocols outlined below for cell viability, apoptosis, and protein expression analysis are based on established methodologies for studying similar cannabinoid receptor agonists. Researchers should note that optimal experimental conditions, including cell type, AM679 concentration, and incubation time, will need to be determined empirically.

Data Presentation

The following tables present illustrative quantitative data based on expected outcomes from treating cancer cells with a CB1/CB2 agonist like AM679.

Table 1: Effect of AM679 on Cancer Cell Viability (MTT Assay)

| AM679 Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 92 ± 4.8 |

| 5 | 75 ± 6.1 |

| 10 | 58 ± 5.5 |

| 25 | 41 ± 4.9 |

| 50 | 25 ± 3.7 |

Table 2: Apoptosis Induction by AM679 (Annexin V/PI Staining)

| AM679 Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| 0 (Vehicle Control) | 3.1 ± 0.8 | 1.5 ± 0.4 |

| 10 | 15.2 ± 2.1 | 5.4 ± 1.1 |

| 25 | 28.7 ± 3.5 | 12.8 ± 2.3 |

| 50 | 45.3 ± 4.2 | 25.1 ± 3.9 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

AM679 (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of AM679 in complete medium. The final solvent concentration should be kept constant across all wells (e.g., <0.1% DMSO).

-

Remove the medium from the wells and add 100 µL of the AM679 dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

-

AM679

-

Cancer cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of AM679 or vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by AM679.

Materials:

-

AM679

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and treat with AM679 or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Mandatory Visualizations

Caption: AM679-mediated CB1/CB2 receptor signaling pathway.

Caption: Experimental workflows for analyzing the effects of AM679.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cannabinoids Modulate Neuronal Activity and Cancer by CB1 and CB2 Receptor-Independent Mechanisms [frontiersin.org]

- 3. Cannabinoids, Endocannabinoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoid Receptors, CB1 and CB2, as Novel Targets for Inhibition of Non-Small Cell Lung Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM679 in Mouse Models

Disclaimer: The following information is provided for research purposes only. The compound "AM679" does not correspond to a widely recognized or publicly documented agent in scientific literature. The data and protocols presented here are hypothetical and based on common practices for novel compound evaluation in preclinical mouse models. Researchers should substitute the specific parameters relevant to their actual compound of interest.

Introduction

This document provides a framework for the preclinical evaluation of novel therapeutic compounds, hypothetically termed AM679, in mouse models. The protocols outlined below cover essential steps from initial dose-finding studies to efficacy evaluation in a tumor xenograft model. The provided methodologies and data tables are templates that should be adapted to the specific characteristics of the compound under investigation.

Quantitative Data Summary

Effective preclinical assessment of a novel compound requires a systematic approach to determine its therapeutic window and efficacy. The following tables provide a template for summarizing key quantitative data from dose-finding and efficacy studies for a compound like AM679.

Table 1: Maximum Tolerated Dose (MTD) of AM679 in C57BL/6 Mice

| Dosage (mg/kg) | Administration Route | Dosing Frequency | Observation Period (Days) | Clinical Signs of Toxicity | Body Weight Change (%) |

| 10 | Intraperitoneal (IP) | Daily | 14 | No observable toxicity | + 2.5% |

| 30 | Intraperitoneal (IP) | Daily | 14 | Lethargy, ruffled fur | - 5.0% |

| 100 | Intraperitoneal (IP) | Daily | 14 | Severe lethargy, hunched posture | - 15.0% (Exceeds MTD) |

| 10 | Oral (PO) | Daily | 14 | No observable toxicity | + 3.0% |

| 30 | Oral (PO) | Daily | 14 | No observable toxicity | + 1.5% |

| 100 | Oral (PO) | Daily | 14 | Mild lethargy | - 4.0% |

Table 2: Efficacy of AM679 in a B16-F10 Melanoma Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal (IP) | Daily | 1500 ± 250 | 0% |

| AM679 | 10 | Intraperitoneal (IP) | Daily | 950 ± 180 | 36.7% |

| AM679 | 30 | Intraperitoneal (IP) | Daily | 500 ± 120 | 66.7% |

| Positive Control (Dacarbazine) | 80 | Intraperitoneal (IP) | Every 3 Days | 600 ± 150 | 60.0% |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of AM679 that can be administered to mice without causing unacceptable toxicity.

Materials:

-

AM679 compound

-

Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)

-

8-week-old C57BL/6 mice

-

Standard animal housing and husbandry equipment

-

Calibrated scale for body weight measurement

-

Syringes and needles for administration

Procedure:

-

Acclimate mice to the facility for at least one week prior to the study.

-

Randomly assign mice to different dosing cohorts (n=3-5 per group).

-

Prepare fresh formulations of AM679 in the appropriate vehicle at the desired concentrations.

-

Administer AM679 or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage).

-

Monitor mice daily for clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), behavior (lethargy, social withdrawal), and hydration status.

-

Measure the body weight of each mouse daily. A body weight loss of more than 15-20% is often considered a humane endpoint.

-

Continue daily dosing and monitoring for a predefined period (e.g., 14 days).

-

The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or more than a 15% loss of body weight.

Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AM679 in a mouse xenograft model.

Materials:

-

B16-F10 melanoma cells

-

8-week-old immunodeficient mice (e.g., NOD-SCID or NSG)

-

AM679 compound and vehicle

-

Positive control drug (e.g., Dacarbazine)

-

Matrigel or similar basement membrane matrix

-

Calipers for tumor measurement

-

Syringes and needles for cell implantation and drug administration

Procedure:

-

Culture B16-F10 cells under standard conditions.

-

Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously implant 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, AM679 (different doses), and positive control.

-

Initiate treatment according to the dosing regimen determined from the MTD study.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor body weight and clinical signs of toxicity throughout the study.

-

Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a compound like AM679 and a typical experimental workflow for its preclinical evaluation.

Caption: Hypothetical MAPK/ERK signaling pathway targeted by AM679.

Caption: Experimental workflow for preclinical evaluation of AM679.

Application Note and Protocol: Preparation of AM679 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction AM679 is a potent synthetic cannabinoid (CB) that acts as a moderately potent agonist for the cannabinoid receptors CB1 and CB2, with Ki values of 13.5 nM and 49.5 nM, respectively[1][2]. Its chemical name is (2-iodophenyl)(1-pentyl-1H-indol-3-yl)-methanone, and it is classified as an aminoalkylindole derivative[1][3]. Due to its activity at cannabinoid receptors, AM679 is a valuable tool in neurological and pharmacological research. This document provides a detailed protocol for the preparation, storage, and handling of AM679 stock solutions for in vitro and in vivo studies. The physiological and toxicological properties of this compound are not fully known, and it should be handled with appropriate safety precautions in a laboratory setting[1]. This product is intended for research and forensic applications only[1].

Chemical and Physical Properties

The quantitative data for AM679 are summarized in the table below for easy reference. Proper understanding of these properties, especially solubility, is critical for preparing accurate and effective stock solutions.

| Property | Value | Reference |

| CAS Number | 335160-91-3 | [1] |

| Molecular Formula | C₂₀H₂₀INO | [1] |

| Molecular Weight | 417.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility (DMSO) | 14 mg/mL | [1] |

| Solubility (DMF) | 10 mg/mL | [1] |

| Solubility (Ethanol) | 10 mg/mL | [1] |

| Water Solubility | Insoluble | [2] |

| Storage (Solid) | -20°C (long-term); 0-4°C (short-term) | [2] |

| Stability (Solid) | ≥ 5 years at -20°C | [1] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of AM679 using Dimethyl Sulfoxide (DMSO) as the solvent, given its superior solubility for this compound[1].

2.1. Materials and Equipment

-

AM679 powder (≥98% purity)[1]

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

2.2. Safety Precautions

-

WARNING: The physiological and toxicological properties of AM679 are not well-established[1]. This compound should be handled as a potentially hazardous substance.

-

Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of the powder and direct contact with skin or eyes.

-

Dispose of waste according to institutional guidelines for chemical waste.

2.3. Step-by-Step Protocol for 10 mM Stock Solution

1. Calculation of Mass:

-

The molecular weight of AM679 is 417.3 g/mol [1].

-

To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

- Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

- Mass (mg) = 0.010 mol/L x 0.001 L x 417.3 g/mol x 1000 mg/g = 4.173 mg

2. Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out approximately 4.173 mg of AM679 powder into the tube. Record the exact mass.

3. Dissolving the Compound:

-

Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

- Volume (µL) = [Mass (mg) / 417.3 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)

- Example: If you weighed 4.20 mg, the required DMSO volume is: [4.20 / 417.3] / 0.010 * 1,000,000 ≈ 1006 µL.

-

Add the calculated volume of DMSO to the tube containing the AM679 powder.

4. Solubilization and Aliquoting:

-

Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

5. Storage and Stability:

-

Store the aliquoted stock solution at -20°C for long-term storage (months to years)[2].

-

For short-term storage (days to weeks), 0-4°C can be used[2].

-